molecular formula C11H17N B181582 4-tert-Butylbenzylamine CAS No. 39895-55-1

4-tert-Butylbenzylamine

Cat. No. B181582
CAS No.: 39895-55-1
M. Wt: 163.26 g/mol
InChI Key: MPWSRGAWRAYBJK-UHFFFAOYSA-N
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Patent
US05591765

Procedure details

A mixture of ethyl 4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide and 4-tert-butylbenzylamine is heated to 200° C. for four hours with continuous stirring. Thereafter the reaction mixture is cooled to room temperature and the reaction mixture purified by silica gel chromatography to obtain the desired product 115°-117° C.
Name
ethyl 4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]([C:6]1[N:10]([CH3:11])[N:9]=[C:8]([CH2:12][CH3:13])[C:7]=1[Cl:14])=[O:5])[CH3:2].[C:15]([C:19]1[CH:26]=[CH:25]C(CN)=[CH:21][CH:20]=1)([CH3:18])([CH3:17])[CH3:16]>>[C:15]([C:19]1[CH:26]=[CH:25][C:2]([CH2:1][NH:3][C:4]([C:6]2[N:10]([CH3:11])[N:9]=[C:8]([CH2:12][CH3:13])[C:7]=2[Cl:14])=[O:5])=[CH:21][CH:20]=1)([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
ethyl 4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC(=O)C1=C(C(=NN1C)CC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CN)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter the reaction mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(CNC(=O)C2=C(C(=NN2C)CC)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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